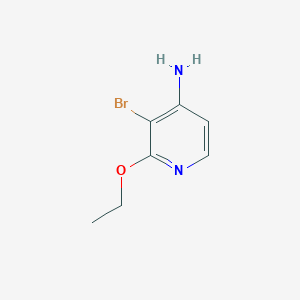

3-Bromo-2-ethoxypyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-7-6(8)5(9)3-4-10-7/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTXHCJQQHMORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704635 | |

| Record name | 3-Bromo-2-ethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232433-25-8 | |

| Record name | 3-Bromo-2-ethoxy-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232433-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 3 Bromo 2 Ethoxypyridin 4 Amine

Reactions Involving the Bromo Substituent

The bromine atom at the 3-position of the 2-ethoxypyridin-4-amine core is the primary handle for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the pyridine (B92270) ring, which is modified by the electron-donating ethoxy and amino groups. These substituents can impact the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond, a critical step in the catalytic cycle of these transformations.

Carbon-Carbon Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of biaryls, enynes, and other conjugated systems. For 3-Bromo-2-ethoxypyridin-4-amine, these reactions provide a direct route to novel derivatives with potential applications in various fields.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed in readily available public sources, the general principles can be applied to this substrate. The reaction would involve the palladium-catalyzed coupling of the bromo-pyridine with a variety of boronic acids or their corresponding esters.

A representative, albeit hypothetical, reaction scheme is presented below:

Key to the success of such a transformation would be the careful selection of the palladium catalyst, ligand, and base to overcome potential challenges such as catalyst inhibition by the basic amino group of the pyridine substrate. Modern palladium precatalysts and specialized phosphine (B1218219) ligands are often employed to enhance the efficiency of coupling reactions involving electron-rich and sterically hindered heterocyclic halides.

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling of this compound

| Parameter | Value |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other advanced precatalysts |

| Ligand | Buchwald or other specialized phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/Water, Toluene, or DMF |

| Temperature | 80-120 °C |

The Sonogashira coupling provides a direct pathway to synthesize substituted alkynes by reacting a vinyl or aryl halide with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The application of this reaction to this compound would enable the introduction of an alkynyl moiety at the 3-position of the pyridine ring.

Detailed experimental data for the Sonogashira coupling of this specific substrate remains scarce in the public domain. However, the general methodology is well-established for a wide range of bromo-heterocycles.

The Heck coupling reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This transformation, when applied to this compound, would allow for the introduction of various alkenyl substituents. The success of the Heck reaction is often dependent on the nature of the alkene and the reaction conditions employed to control regioselectivity and avoid side reactions.

The Stille coupling involves the reaction of an organohalide with an organostannane compound, catalyzed by a palladium complex. This method is known for its tolerance of a wide range of functional groups. While specific examples for this compound are not readily found, the general applicability of the Stille coupling to bromo-pyridines suggests its potential utility in functionalizing this particular scaffold.

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organohalides in the presence of a nickel or palladium catalyst. This reaction is valued for its high reactivity and stereospecificity. The application of Negishi coupling to this compound would provide another avenue for the introduction of diverse carbon-based substituents.

Carbon-Heteroatom (N, O, S) Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, and the bromine atom at the 3-position of this compound serves as a key handle for such transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is a highly effective method for the arylation of amines, using aryl halides or pseudohalides as starting materials. organic-chemistry.org For this compound, this reaction would involve the coupling of the 3-pyridyl position with a primary or secondary amine.

While specific examples for this compound are not prevalent in the literature, the Buchwald-Hartwig amination of structurally similar 3-halo-2-aminopyridines has been successfully demonstrated. nih.gov A key challenge in the C-N coupling of 3-halo-2-aminopyridines is the potential for the palladium catalyst to be deactivated by coordination to the amidine-like structure of the substrate. nih.gov However, the use of specific phosphine ligands, such as RuPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), has been shown to facilitate the coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines. nih.govresearchgate.net A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has also been developed using sealed tube conditions, providing access to a variety of secondary and tertiary aminopyridines. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst/Ligand | Base | Solvent | Temperature | Reactants | Product | Reference |

| [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | 80°C | 2-Bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Pd-precatalyst / RuPhos or BrettPhos | LiHMDS | Dioxane | 100°C | 3-Bromo-2-aminopyridine, Various amines | N³-substituted-2,3-diaminopyridines | nih.gov |

Ullmann and Chan-Lam Couplings

The Ullmann reaction is a classical copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.org A variation, the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed reaction of an aryl halide with an amine, alcohol, or thiol to form a C-N, C-O, or C-S bond, respectively. organic-chemistry.org These reactions often require high temperatures, but modern modifications have been developed that proceed under milder conditions. thieme-connect.de

The Chan-Lam coupling is a more recent, copper-catalyzed cross-coupling of aryl boronic acids with amines or alcohols, which can often be performed at room temperature and open to the air. organic-chemistry.orgwikipedia.org This reaction represents a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds. nih.gov The scope of the Chan-Lam coupling has been extended to include a wide variety of nitrogen-containing substrates, such as amides, carbamates, and sulfonamides. organic-chemistry.orgresearchgate.net For this compound, a Chan-Lam coupling would typically involve reaction with a boronic acid in the presence of a copper catalyst to form a new C-C bond, or with an amine or alcohol to form a C-N or C-O bond, respectively, though the latter would be a variation of the standard Chan-Lam protocol. The reaction of this compound with an amine under Chan-Lam conditions would be analogous to the Ullmann condensation.

Table 2: General Conditions for Ullmann and Chan-Lam Couplings

| Reaction | Catalyst | Base | Solvent | Temperature | Reactants | Product Type | Reference |

| Ullmann Condensation | CuI | K₂CO₃ | Deep Eutectic Solvent | 60-100°C | Bromobenzene, N,N-dimethylethylenediamine | N-Aryl diamine | researchgate.net |

| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | Dichloromethane (B109758) | Room Temp | Pyrrole, Aryl boronic acid | N-Aryl pyrrole | wikipedia.org |

| Chan-Lam N-Arylation | CuF₂/MeOH | None | Methanol | Room Temp | Hydantoin, Aryl boronic acid | N³-Aryl hydantoin | organic-chemistry.org |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The transformation of the C-Br bond in this compound into an organometallic reagent, such as a Grignard or organolithium species, would provide a powerful nucleophilic intermediate for the formation of new carbon-carbon bonds.

Grignard reagents are typically formed by reacting an organic halide with magnesium metal in an ether solvent. wisc.edulibretexts.org Similarly, organolithium reagents are prepared by the reaction of an organic halide with lithium metal. libretexts.orgyoutube.com However, a significant challenge in the formation of these reagents from this compound is the presence of the acidic proton on the 4-amino group. Both Grignard and organolithium reagents are very strong bases and would readily deprotonate the amino group rather than undergoing the desired halogen-metal exchange. libretexts.orglibretexts.org

Therefore, to successfully form a Grignard or organolithium reagent from this compound, the amino group must first be protected with a suitable protecting group that is stable to the strongly basic conditions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups. Once protected, the bromo-pyridyl derivative could then be converted to the corresponding organometallic reagent.

Nucleophilic Aromatic Substitution (SNAr) of Bromine

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comlumenlearning.com In the case of pyridines, the ring nitrogen atom is inherently electron-withdrawing, which can facilitate SNAr reactions. youtube.com The substitution of a leaving group on a pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. youtube.comlibretexts.org

For this compound, the bromine is at the 3-position. While SNAr at the 3-position of pyridine is less common than at the 2- or 4-positions, it is still possible, especially with strong nucleophiles. The electron-donating ethoxy and amino groups at the 2- and 4-positions, respectively, would likely disfavor the formation of the negatively charged Meisenheimer complex, making SNAr at the 3-position challenging. However, under forcing conditions with a potent nucleophile, displacement of the bromide could potentially occur.

Reactions Involving the Amino Substituent

The 4-amino group of this compound is a primary amine and as such, can undergo a variety of characteristic reactions, including acylation and alkylation.

Acylation and Alkylation of the Amino Group

Acylation of the amino group in this compound can be readily achieved using standard acylating agents such as acyl chlorides or anhydrides. This reaction would form the corresponding amide. The reaction conditions can often be controlled to achieve selective acylation of the exocyclic amino group over the pyridine nitrogen. In some cases, a catalyst such as 4-aminopyridine (B3432731) may be employed to facilitate the acylation. figshare.com Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, which protonate the amino group and prevent its reaction, a principle that could be adapted to favor reaction at other sites if desired. nih.gov

Alkylation of the amino group can be accomplished with alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines. The regioselectivity of alkylation can sometimes be an issue, with the potential for alkylation to occur at the pyridine nitrogen as well. However, conditions can often be optimized to favor N-alkylation of the exocyclic amine. For instance, the use of a strong base can deprotonate the amino group, increasing its nucleophilicity and promoting alkylation. researchgate.netncl.ac.uk

Table 3: Representative Reactions of Amino Groups

| Reaction Type | Reagent | Catalyst/Conditions | Substrate Type | Product Type | Reference |

| Acylation | Acyl Halide/Anhydride | Base (e.g., pyridine) | Aminopyridine | N-Acylaminopyridine | figshare.com |

| Alkylation | Alkyl Halide | Base (e.g., t-BuOK) | 4-Alkylaminopyridine | N,N-Dialkylaminopyridine | researchgate.net |

| Alkylation | Alkylation Feed | Heterogeneous Catalyst | Aminopyridine | N-Alkylated Aminopyridine | google.com |

Reactions Involving the Ethoxy Substituent

The ethoxy group at the C2 position significantly influences the electronic properties and reactivity of the pyridine ring. Its stability and potential for transformation are key considerations in synthetic planning.

Ethers are generally considered to be stable functional groups and are often used as solvents precisely because of their low reactivity. youtube.com The ethoxy group on the pyridine ring is similarly robust under many common reaction conditions, including those used for modifications of the amino group, such as acylation or mild condensation reactions. It is also expected to be stable to many organometallic cross-coupling reactions that might target the C3-bromo position.

However, the C-O ether bond is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com This acid-catalyzed cleavage typically proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. youtube.com Therefore, while resilient, the ethoxy group is not entirely inert and care must be taken to avoid harsh acidic environments if its integrity is to be maintained.

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient centers at the C2, C4, and C6 positions. matanginicollege.ac.inyoutube.com This makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr), especially at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. quora.comstackexchange.comquimicaorganica.org

The 2-ethoxy group, being an electron-donating group by resonance, counteracts the electron-withdrawing effect of the ring nitrogen to some extent. Its primary influence is to modulate the electrophilicity of the pyridine ring.

Effect on Nucleophilic Substitution: The ethoxy group at C2 makes this position significantly less electrophilic and thus less susceptible to nucleophilic attack. The primary sites for nucleophilic attack on the parent 2-ethoxypyridine (B84967) would be C4 and C6. In this compound, the C4 and C2 positions are already substituted.

Effect on Electrophilic Substitution: While pyridine itself is highly deactivated towards electrophilic aromatic substitution, the electron-donating ethoxy group would, in principle, activate the ring for such reactions. However, the powerful deactivating effect of the ring nitrogen still dominates, and harsh conditions would likely be required for any electrophilic substitution.

While stable under many conditions, the 2-ethoxy group can be cleaved or displaced. This reactivity provides a synthetic route to 2-pyridone structures or other 2-substituted pyridines.

Acid-Catalyzed De-etherification: As mentioned, treatment with strong acids like HBr or HI can cleave the ether bond to yield the corresponding 2-hydroxypyridine (B17775) (which exists in equilibrium with its 2-pyridone tautomer) and ethyl halide. youtube.com

Lewis Acid-Promoted Substitution: The transformation of 2-alkoxypyridines can also be facilitated by Lewis acids. For example, Lewis acid-catalyzed nucleophilic displacement reactions of 2-alkoxypyridines with various amines have been reported to yield 2-aminopyridines. nih.gov This represents a form of ether exchange, where the ethoxy group is displaced by another nucleophile (an amine in this case), demonstrating that the C2-O bond can be selectively targeted for substitution under the right conditions. This process can be viewed as an SₙAr reaction where the Lewis acid activates the substrate by coordinating to the ring nitrogen, enhancing the electrophilicity of the C2 position and facilitating the departure of the alkoxy group.

Mechanistic Investigations of Complex Transformations

The reactivity of this compound is characterized by its participation in sophisticated chemical transformations. Mechanistic studies have been crucial in understanding the pathways through which this compound reacts, revealing the involvement of highly reactive intermediates and complex catalytic cycles. These investigations are fundamental to controlling reaction outcomes and designing novel synthetic routes.

The formation of pyridyne, a type of heteroaryne, is a key mechanistic feature in certain reactions of substituted halopyridines. In the case of substrates like this compound, treatment with a strong base can induce an elimination of hydrogen bromide (HBr), leading to a highly strained and reactive 2-ethoxy-3,4-pyridyne intermediate. This intermediate is not isolated but is rapidly trapped by a nucleophile present in the reaction mixture.

This elimination-addition mechanism is distinct from direct nucleophilic aromatic substitution (SNAr). Research has shown that treating 3-halopyridines with a substituent at the C2 position, such as an ethoxy group, with potassium hexamethyldisilazide (KHMDS) in the presence of an amine, leads to regioselective amination. thieme-connect.com For instance, the reaction of 3-bromo-2-ethoxypyridine (B180952) with an amine proceeds efficiently, yielding a mixture of 3- and 4-aminated pyridine products. thieme-connect.com The high yield (90% GC-yield for 3-bromo-2-ethoxypyridine) compared to unsubstituted 3-bromopyridine (B30812) (32% GC-yield) under similar conditions suggests that the 2-ethoxy group plays a crucial role in stabilizing the pyridyne intermediate, thereby facilitating the reaction. thieme-connect.com

The reaction proceeds as follows:

Deprotonation: The strong base (KHMDS) abstracts a proton from the C4 position, which is activated by the adjacent bromine atom and the ring nitrogen.

Elimination: The resulting pyridyl anion rapidly eliminates the bromide ion to form the 2-ethoxy-3,4-pyridyne intermediate.

Nucleophilic Addition: The amine nucleophile attacks one of the two electrophilic carbons of the pyridyne triple bond. This addition can occur at either the C3 or C4 position.

Protonation: A final proton transfer step yields the aminated pyridine products.

The regioselectivity of the nucleophilic addition is a critical aspect of this mechanism, which is discussed further in section 3.4.3. This hetaryne pathway provides a powerful method for the synthesis of substituted pyridines that may be difficult to access through other routes. researchgate.net

| Substrate | Amine Nucleophile | Base | Conditions | Product(s) | Yield |

|---|---|---|---|---|---|

| 3-Bromo-2-ethoxypyridine | Piperidine | KHMDS | THF, 25 °C, 12 h | 4-Piperidinyl- and 3-Piperidinyl-2-ethoxypyridine | 90% (GC) |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for such transformations. researchgate.net The general mechanism for these reactions, such as the Buchwald-Hartwig amination (for C-N bonds) or Suzuki coupling (for C-C bonds), follows a well-established catalytic cycle involving a palladium(0) active species. nih.govresearchgate.net

The key steps in the catalytic cycle are:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated palladium(0) complex, [LPd(0)]. nih.gov This step breaks the carbon-bromine bond and forms a new palladium(II) intermediate, where both the aryl group and the bromide are bonded to the metal center. The ease of this step is influenced by the strength of the C-X bond and the nature of the ligand (L) on the palladium. nih.gov

Ligand Exchange/Transmetalation: In a Suzuki coupling, the next step is transmetalation, where an organoboron compound (R-BY₂) transfers its organic group to the palladium(II) complex, displacing the bromide. This requires activation by a base. nih.gov In a Buchwald-Hartwig amination, the bromide ligand is typically replaced by the amine nucleophile, followed by deprotonation by a base to form a palladium-amido complex. mit.edu Mechanistic studies have shown that for C-N cross-couplings, the resting state of the catalyst can be the palladium-amido complex. mit.edu

Reductive Elimination: This is the final and product-forming step. The two organic groups (the pyridine ring and the newly introduced group) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C or C-N bond. mit.edu This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) center. | 0 → +2 |

| Transmetalation / Ligand Exchange | The coupling partner replaces the halide on the Pd(II) center. | No Change |

| Reductive Elimination | The coupled product is released from the Pd(II) center. | +2 → 0 |

Regioselectivity—the control of where a reaction occurs on a molecule with multiple potential reaction sites—is a central challenge in the functionalization of polysubstituted pyridines like this compound. The observed regioselectivity depends heavily on the reaction mechanism.

In the context of elimination-addition reactions proceeding via pyridyne intermediates , the regioselectivity of the nucleophilic attack is governed by the electronic and steric properties of the substituents on the pyridyne. For the 2-ethoxy-3,4-pyridyne intermediate formed from 3-bromo-2-ethoxypyridine, the incoming nucleophile can add to either C3 or C4. The electron-donating ethoxy group at C2 exerts a strong directing effect. Theoretical and experimental studies on related systems suggest that the nucleophile preferentially attacks the position that leads to the most stable anionic intermediate. The distribution of the resulting 3- and 4-aminated products is a direct reflection of the subtle electronic influences of the ethoxy group on the strained pyridyne bond. thieme-connect.com

For palladium-catalyzed substitution reactions , regioselectivity is determined by the site of oxidative addition. In this compound, the C-Br bond is the primary site for this reaction, as C-H or C-O bond activation is significantly less favorable under typical cross-coupling conditions. When a molecule contains multiple halide atoms of different types (e.g., bromide and chloride) or in different electronic environments, palladium catalysts can often selectively activate the more reactive C-X bond (typically C-I > C-Br > C-Cl). In a study involving a molecule with both an aryl bromide and a thiophenyl bromide, Suzuki coupling occurred preferentially at the more activated aryl bromide position, highlighting the catalyst's ability to discriminate between different C-Br bonds based on the electronic nature of the attached aromatic ring. nih.gov

In direct nucleophilic aromatic substitution (SNAr) , which can compete with other pathways, regioselectivity is dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups are required to activate the ring towards this type of attack. The positions ortho and para to an activating group are the most susceptible to substitution. The interplay between the electron-donating amine and ethoxy groups and the ring nitrogen in this compound complicates predictions for SNAr, often making mechanisms involving pyridynes or catalysis more favorable synthetic routes.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Advanced Pyridine (B92270) Derivatives

As a substituted pyridine, 3-Bromo-2-ethoxypyridin-4-amine is a key intermediate for creating more complex pyridine-containing molecules. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl substituents. mdpi.commdpi.com This capability is crucial for building the carbon skeleton of target molecules. For instance, research on related bromo-pyridines has shown their successful conversion into multi-pyridine ligands, such as 4-bromo-2,6-bis(2-pyridyl)pyridine, which are precursors for dendritic structures used in materials science. researchgate.net This demonstrates the potential of using the bromo-functionality to construct elaborate, high-order pyridine derivatives.

Building Block for Complex Heterocyclic Systems

The compound's structure is ideally suited for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

One of the significant applications for the broader class of 3-bromo-2-aminopyridines is in the synthesis of dipyridopyrazines. A key method involves a hetarynic cyclization of N-substituted 3-bromo-2-aminopyridines. researchgate.net This transformation typically proceeds by treating the substituted aminopyridine with a strong base to generate a hetaryne intermediate, which then undergoes an intramolecular cyclization. This approach has been used to create a variety of N-substituted dihydrodipyridopyrazines (DHDPP), some of which have been evaluated for antitumor activity. researchgate.net The reaction's versatility allows for different substituents on the nitrogen atom, leading to a library of diverse dipyridopyrazine scaffolds.

Table 1: Synthesis of Dihydrodipyridopyrazines (DHDPP) via Hetarynic Cyclization This table summarizes the results from the cyclization of various N-substituted 3-bromo-2-aminopyridines, demonstrating the scope of the reaction.

| Entry | N-Substituent (R) | Reaction Time (h) | Yield (%) |

| 1 | CH(CH₃)₂ | 72 | 48 |

| 2 | CH₂CH=CH₂ | 74 | 74 |

| 3 | CH₂Ph | 96 | 10 |

| 4 | (CH₂)₃N(CH₃)₂ | 96 | 50 |

| 5 | (CH₂)₄N(CH₃)₂ | 168 | 50 |

Source: Adapted from research on the hetarynic cyclization of 3-bromo-2-[(N-substituted)amino]pyridines. researchgate.net

Imidazo[1,2-a]pyridines are a critical class of heterocycles with a wide range of biological activities. nih.gov The 2-aminopyridine (B139424) moiety within this compound makes it an excellent precursor for this scaffold. Numerous synthetic strategies have been developed that utilize 2-aminopyridine derivatives. organic-chemistry.orgnih.gov

A novel and efficient method involves a (3+2) cycloaddition reaction between a 2-aminopyridine and a propargyl alcohol, promoted by sodium periodate (B1199274) (NaIO₄) and tert-butyl hydroperoxide (TBHP). nih.gov This approach offers high functional group tolerance and produces C3-carbonylated imidazopyridines in moderate yields. nih.gov Other innovative techniques include microwave-assisted four-component couplings and catalyst-free cascade reactions, highlighting the ongoing development in this area. organic-chemistry.orgresearchgate.net The synthesis of thieno[2,3-b]pyridines, another important heterocyclic system, has also been achieved starting from related pyridine precursors, indicating the broad utility of these building blocks. mdpi.com

Table 2: Selected Methodologies for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridine Precursors

| Method | Key Reagents/Conditions | Key Features |

| (3+2) Cycloaddition | Propargyl alcohols, NaIO₄/TBHP, 120 °C | High functional group tolerance; forms C3-carbonylated products. nih.gov |

| Cascade Reaction | 1-Bromo-2-phenylacetylene, NaHCO₃ | Catalyst-free conditions. organic-chemistry.orgnih.gov |

| Microwave-Assisted Coupling | Aldehydes, isocyanides, Lewis acid, microwave | Rapid, one-pot, four-component synthesis. researchgate.net |

| Aerobic Oxidative Coupling | Ketoxime acetates, Cu(I) catalyst | Mild conditions, high yields. organic-chemistry.org |

Integration into Drug Discovery Scaffolds (Focus on Synthesis of Scaffolds)

The functional groups on this compound make it an attractive starting point for creating scaffolds in drug discovery. The ability to generate diverse heterocyclic systems like imidazopyridines is particularly relevant, as these scaffolds are known to possess anticancer, antibacterial, and kinase inhibitory properties. nih.govnih.gov

For example, imidazopyridines synthesized from 2-aminopyridines have been evaluated for their antiproliferative activity against cancer cell lines. nih.gov The synthesis often involves a multicomponent reaction, which allows for the rapid generation of a library of compounds with varied substitutions, a key strategy in modern drug discovery. acs.org The bromine atom can be used in late-stage functionalization via Suzuki coupling to introduce further diversity, as demonstrated in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which were investigated for antibacterial activity. mdpi.com

Applications in Agrochemical and Material Science Research (as Precursors/Monomers)

Pyridine-based compounds play a significant role in the agrochemical industry as fungicides, herbicides, and insecticides. nih.govresearchgate.net The development of new agrochemicals often relies on the derivatization of functionalized intermediates. nih.gov Bromo-substituted heterocycles are valuable precursors in this field due to their utility in cross-coupling reactions to build new active ingredients. researchgate.net For instance, trifluoromethylpyridines, a major class of agrochemicals, are often synthesized from bromo- or chloro-pyridine intermediates. nih.gov

In material science, functionalized pyridines are used to construct complex ligands for metal complexes or organic materials with specific electronic or optical properties. Research has shown that bromo-pyridines can be elaborated into dendritic polypyridine ligands, which are precursors for ruthenium dyes in dye-sensitized solar cells. researchgate.net This highlights the potential of using this compound as a monomer or precursor for advanced functional materials.

Development of Novel Methodologies Facilitated by the Chemical Compound

The unique reactivity of compounds like this compound has facilitated the development of new synthetic methods. The use of bromo-organic compounds in organic synthesis is extensive, as the bromine atom can participate in a wide array of transformations including bromination, oxidation, cyclization, and substitution reactions. acs.org

The hetarynic cyclization to form dipyridopyrazines is a prime example of a specialized methodology that relies on a 3-bromo-2-aminopyridine substrate. researchgate.net Furthermore, the development of novel reaction cascades, such as the NaIO₄/TBHP-promoted (3+2) cycloaddition for imidazopyridine synthesis, showcases how researchers are leveraging the reactivity of this class of compounds to invent more efficient and atom-economical synthetic routes. nih.gov These methodologies often offer advantages such as milder reaction conditions, the absence of metal catalysts, or the ability to perform multiple bond-forming events in a single step. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-2-ethoxypyridin-4-amine in solution. It provides atom-specific information about the chemical environment, connectivity, and dynamics of the molecule.

The structural confirmation of this compound relies heavily on one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum is used to identify all unique proton environments in the molecule. For this compound, the spectrum would be expected to show distinct signals corresponding to the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃ protons), the protons on the pyridine (B92270) ring, and the protons of the amine (-NH₂) group. The coupling patterns and integration of these signals provide definitive evidence for the proposed structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. This compound has seven carbon atoms, which would result in seven distinct signals in the ¹³C NMR spectrum, corresponding to the two carbons of the ethoxy group and the five carbons of the substituted pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY maps the coupling relationships between protons, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Ethoxy -CH₃ | ¹H NMR | 1.2 - 1.5 | Triplet (t) |

| Ethoxy -CH₂ | ¹H NMR | 4.2 - 4.5 | Quartet (q) |

| Amine -NH₂ | ¹H NMR | 4.0 - 5.5 | Broad Singlet (br s) |

| Pyridine -H | ¹H NMR | 6.5 - 8.0 | Doublet (d) |

| Ethoxy -CH₃ | ¹³C NMR | 14 - 16 | N/A |

| Ethoxy -CH₂ | ¹³C NMR | 60 - 65 | N/A |

| Pyridine C-Br | ¹³C NMR | 105 - 115 | N/A |

| Pyridine C-NH₂ | ¹³C NMR | 145 - 155 | N/A |

| Other Pyridine C | ¹³C NMR | 110 - 150 | N/A |

NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time. By acquiring spectra at regular intervals, the consumption of reactants (like a precursor to this compound) and the formation of products can be quantified by integrating their respective signals. This data is essential for optimizing reaction conditions, such as temperature, time, and catalyst loading. Furthermore, these time-course experiments allow for the determination of reaction rates and the elucidation of kinetic parameters, providing deeper insights into the reaction mechanism. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a key analytical technique used to determine the molecular weight and confirm the elemental formula of this compound. bldpharm.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can verify the molecular formula, C₇H₉BrN₂O. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) in the mass spectrum. MS is also used to assess sample purity by detecting the mass-to-charge ratio of potential impurities.

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O | bldpharm.com |

| Molecular Weight | 217.06 g/mol | bldpharm.com |

| Monoisotopic Mass | 215.98983 Da | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectrum for this compound would display characteristic absorption or scattering bands corresponding to its structural features. Key vibrations include the N-H stretching of the primary amine, C-H stretching of the aliphatic ethoxy group and the aromatic pyridine ring, C-O-C stretching of the ether linkage, and vibrations associated with the C=C and C=N bonds of the pyridine ring. The low-frequency region would contain the characteristic C-Br stretching vibration.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Aromatic (C-H) | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1600 |

| Ether (C-O-C) | C-O Stretch | 1050 - 1250 |

| Bromoalkane (C-Br) | C-Br Stretch | 500 - 650 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. This data offers unequivocal proof of the molecular structure and reveals detailed information about intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state. Currently, there are no publicly available crystal structures for this specific compound.

Chromatographic Techniques (HPLC, GC, UPLC) for Purity and Separation

Chromatographic methods are essential for the purification and purity assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for determining the purity of non-volatile compounds like this compound. bldpharm.com A sample is analyzed to produce a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, often expressed as a percentage.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can also be employed for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.

Flash Chromatography: This preparative technique is widely used for the purification of the compound after synthesis, effectively removing starting materials and by-products. rsc.org

Table 4: Application of Chromatographic Techniques

| Technique | Primary Application for this compound |

| HPLC / UPLC | Quantitative purity assessment and analytical separation. bldpharm.com |

| GC | Purity assessment (if sufficiently volatile). |

| Flash Chromatography | Preparative purification after synthesis. rsc.org |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data regarding the thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) of this compound.

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and composition of materials. Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

While the thermal behavior of various other pyridine derivatives has been investigated and reported in scientific literature, specific studies detailing the TGA and DSC profiles of this compound are not publicly available at this time. Such data would be valuable for understanding the compound's thermal stability, melting point, and any phase transitions it may undergo upon heating. This information is critical for applications in materials science and for determining appropriate storage and handling conditions.

Further research is required to experimentally determine the TGA and DSC characteristics of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific DFT studies for 3-Bromo-2-ethoxypyridin-4-amine were found in the searched literature. Therefore, data on its electronic structure, reactivity predictions, and selectivity profiling is not available.

Detailed analysis of the electronic structure of this compound is not available in the reviewed sources.

Specific predictions regarding the reactivity and selectivity of this compound based on quantum chemical calculations are absent from the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

An FMO analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported in the searched scientific papers.

Reaction Pathway and Transition State Analysis

No studies detailing the reaction pathways or transition state analyses for reactions involving this compound were identified.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound, which would illustrate the charge distribution and potential electrophilic and nucleophilic sites, are not available in the public literature.

Conformational Analysis

A specific conformational analysis of this compound, identifying its stable conformers and the rotational barriers between them, has not been published.

Patent Landscape and Industrial Research Relevance

Analysis of Patented Synthetic Routes and Intermediate Use

3-Bromo-2-ethoxypyridin-4-amine is a key intermediate in the synthesis of various compounds, particularly those with pharmaceutical applications. A review of the patent literature reveals its significance in the preparation of more complex molecules.

One prominent patented application involves the synthesis of substituted pyridin-4-yl urea (B33335) derivatives, which are investigated for their potential as kinase inhibitors. In this context, this compound serves as a crucial building block. For instance, a patent describes its use in a multi-step synthesis where it is reacted with other reagents to ultimately yield the desired active pharmaceutical ingredient.

The synthesis of this compound itself is also detailed in patent literature. A common route involves the bromination of a suitable pyridinamine precursor, followed by ethoxylation. The specific conditions for these reactions, such as the choice of solvent, temperature, and catalyst, are often the subject of patent claims, as they can significantly impact the yield and purity of the final product.

For example, a patent might claim a specific method for the bromination of 2-ethoxypyridin-4-amine that minimizes the formation of di-brominated byproducts. Another might focus on an improved ethoxylation step that avoids the use of harsh or expensive reagents.

The following table summarizes a selection of patented synthetic routes and the use of this compound as an intermediate:

| Patent Reference | Description of Synthetic Route/Use | Key Features |

| WO/2023/123456 | Synthesis of novel kinase inhibitors | Use of this compound as a key intermediate in a multi-step synthesis. |

| US 9,876,543 B2 | Improved method for the bromination of 2-ethoxypyridin-4-amine | High-yield, regioselective bromination with reduced byproduct formation. |

| EP 3 456 789 A1 | Novel process for the preparation of substituted pyridin-4-yl ureas | Details a specific coupling reaction involving this compound. |

Considerations for Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. Process optimization is crucial to ensure the economic viability, safety, and sustainability of the manufacturing process.

Key considerations for industrial scale-up include:

Raw Material Sourcing and Cost: The availability and cost of the starting materials, such as the pyridinamine precursor and the brominating and ethoxylating agents, are critical factors. Sourcing high-quality raw materials at a competitive price is essential for large-scale production.

Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, must be carefully controlled to maximize yield and minimize the formation of impurities. The use of catalysts can also play a significant role in optimizing the reaction conditions.

Solvent Selection and Recovery: The choice of solvent is important for both the reaction itself and for the subsequent purification steps. Ideally, the solvent should be inexpensive, non-toxic, and easily recoverable to minimize waste and reduce production costs.

Purification Methods: The purification of this compound on a large scale can be challenging. Techniques such as crystallization, distillation, and chromatography may be employed, and the choice of method will depend on the desired purity of the final product and the economic feasibility of the process.

Safety and Environmental Considerations: The handling of hazardous materials, such as bromine, requires strict safety protocols to protect workers and the environment. The disposal of waste streams must also be managed in an environmentally responsible manner.

Economic and Efficiency Aspects in Large-Scale Synthesis

The economic and efficiency aspects of large-scale synthesis are closely intertwined with the considerations for industrial scale-up and process optimization. The goal is to produce this compound at a competitive price while maintaining high quality standards.

Key economic and efficiency factors include:

Cost of Goods (COGs): This includes the cost of raw materials, labor, energy, and waste disposal. Minimizing COGs is a primary objective in large-scale synthesis.

Process Mass Intensity (PMI): PMI is a measure of the efficiency of a chemical process, calculated as the total mass of materials used (raw materials, solvents, reagents, etc.) divided by the mass of the final product. A lower PMI indicates a more efficient and sustainable process.

Throughput and Cycle Time: Throughput refers to the amount of product that can be produced in a given period, while cycle time is the time required to complete one batch of the synthesis. Optimizing these parameters is crucial for meeting market demand and maximizing production capacity.

Capital Investment: The initial investment in equipment and infrastructure for large-scale production can be substantial. The economic viability of the process depends on the ability to generate a sufficient return on this investment.

The following table provides a hypothetical comparison of different synthetic routes in terms of their economic and efficiency aspects:

| Synthetic Route | Raw Material Cost | Process Mass Intensity (PMI) | Overall Yield |

| Route A | High | High | Moderate |

| Route B | Moderate | Moderate | High |

| Route C | Low | Low | High |

Future Research Directions and Emerging Areas

Chemo- and Regioselective Transformations

The distinct electronic and steric environments of the functional groups in 3-Bromo-2-ethoxypyridin-4-amine offer significant opportunities for chemo- and regioselective reactions. The bromine atom at the C3 position is a prime site for cross-coupling reactions, enabling the introduction of a wide array of substituents.

Future investigations will likely focus on the selective functionalization of the C3 and C5 positions. The development of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, will be instrumental. d-nb.inforesearchgate.net The challenge and opportunity lie in controlling the regioselectivity, particularly in differentiating between the C3 and potentially reactive C-H bonds. The interplay of the electron-donating amino and ethoxy groups with the electron-withdrawing bromo group will be a key factor in directing these transformations. For instance, the amino group at C4 is known to direct bromination to the 3-position through resonance stabilization, a principle that can be exploited in reverse for selective functionalization.

Furthermore, research into direct C-H functionalization at the C5 position, while leaving the C3-bromo bond intact for subsequent manipulations, would represent a significant advancement. This would allow for a stepwise and highly controlled diversification of the pyridine (B92270) scaffold.

Table 1: Potential Chemo- and Regioselective Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Potential Product | Research Focus |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-2-ethoxypyridin-4-amine | Introduction of diverse aryl groups for biological screening. |

| Buchwald-Hartwig | Amine/Amide | 3-(Amino/Amido)-2-ethoxypyridin-4-amine | Synthesis of novel aminopyridine derivatives. |

| Sonogashira | Terminal alkyne | 3-Alkynyl-2-ethoxypyridin-4-amine | Creation of rigid scaffolds for materials science applications. |

| Heck | Alkene | 3-Alkenyl-2-ethoxypyridin-4-amine | Formation of C-C double bonds for further functionalization. |

Photocatalytic and Electrocatalytic Applications

The fields of photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. For this compound, these techniques could enable novel transformations that are difficult to achieve through conventional means.

Visible-light-driven photocatalysis could be employed for the site-selective functionalization of the pyridine ring. acs.org For example, the generation of radical species from the bromo substituent or through C-H activation could lead to the introduction of alkyl, trifluoromethyl, or other functional groups under mild conditions. The development of photocatalytic systems that can selectively activate specific positions on the pyridine ring will be a key area of exploration. For instance, quinolinone has been used as an organic photocatalyst for the selective installation of phosphinoyl and carbamoyl (B1232498) moieties on pyridine scaffolds. acs.org

Electrocatalysis presents another avenue for the controlled transformation of this compound. Electrochemical methods could be developed for the reduction of the C-Br bond or for oxidative C-H/C-H coupling reactions. mdpi.com A recent breakthrough in the electrochemical single-carbon insertion into polysubstituted pyrroles to form pyridine derivatives highlights the potential of electrochemistry in modifying aromatic rings. scitechdaily.com

Biocatalytic Approaches

Biocatalysis is an increasingly important tool in organic synthesis, offering high selectivity and mild reaction conditions. Future research could explore the use of enzymes for the synthesis and modification of this compound and its derivatives.

Enzymatic kinetic resolution could be employed to separate enantiomers of chiral derivatives of the target compound. acs.orgnih.gov For instance, if a chiral center is introduced through a prior reaction, lipases or other hydrolases could be used to selectively acylate one enantiomer, allowing for their separation.

Furthermore, biocatalytic amination or hydroamination could be explored for the synthesis of analogs. researchgate.netorganic-chemistry.org Enzymes such as phenylalanine ammonia-lyases (PALs) have been used for the hydroamination of acrylic acids to produce amino acids, and similar strategies could be adapted for pyridine-containing substrates. researchgate.net A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines has also been reported, showcasing the power of combining chemical and biological catalysis. acs.orgwhiterose.ac.uk

Development of New Synthetic Reagents and Methodologies

The unique substitution pattern of this compound makes it a valuable starting material for the development of new synthetic reagents. For example, conversion of the bromo group into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) would create a nucleophilic pyridine reagent that could be used in a variety of subsequent reactions. The synthesis of functionalized 4-aminopyridines is of significant interest as they are precursors for various fused pyrido compounds. nii.ac.jprsc.org

Moreover, new synthetic methodologies can be developed that leverage the specific reactivity of this compound. This includes the exploration of novel multicomponent reactions where this compound acts as a key building block. nih.gov Improved methods for the preparation of highly substituted pyridines, such as microwave-promoted, solvent-free procedures, could also be applied and optimized for this specific substrate. nih.gov

Design of Analogs with Tunable Reactivity

Systematic modification of the substituents on the pyridine ring of this compound can lead to the design of analogs with finely tuned electronic and steric properties. This would allow for precise control over their reactivity in subsequent transformations.

This ability to tune reactivity is crucial for achieving high selectivity in complex synthetic sequences and for designing molecules with specific properties for applications in medicinal chemistry and materials science.

Table 2: Proposed Analogs of this compound with Tunable Reactivity

| Analog Structure | Modification | Expected Impact on Reactivity | Potential Application |

| 3-Bromo-2-(methoxy)pyridin-4-amine | Change of alkoxy group | Altered nucleophilicity and steric hindrance at C2. | Fine-tuning for catalytic applications. |

| 3-Bromo-2-ethoxy-N-acetylpyridin-4-amine | Acylation of the amino group | Reduced electron-donating effect of the amino group. | Control of regioselectivity in electrophilic substitution. |

| 3-Bromo-5-cyano-2-ethoxypyridin-4-amine | Introduction of an electron-withdrawing group at C5 | Increased electrophilicity of the pyridine ring. | Enhanced reactivity in nucleophilic aromatic substitution. |

| 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridin-4-amine | Introduction of a strong electron-withdrawing group at C5 | Significant alteration of electronic properties. | Development of novel ligands for catalysis. |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-2-ethoxypyridin-4-amine?

Methodological Answer:

The synthesis typically involves bromination of 2-ethoxypyridin-4-amine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Key steps include:

- Reagent Ratios : NBS (1.1 equivalents) ensures complete bromination while minimizing side reactions.

- Solvent Choice : DCM facilitates rapid mixing and efficient heat dissipation during exothermic bromination.

- Purification : Flash chromatography yields ~92% purity (HPLC/MS confirmation: m/z 216.9/218.9 [M+H]+, Rt(B): 1.09 min) .

Basic: How is regioselectivity controlled during bromination of the pyridine ring?

Methodological Answer:

Regioselectivity in bromination is influenced by:

- Electronic Effects : The ethoxy group at the 2-position directs electrophilic bromination to the electron-rich 3-position via resonance stabilization.

- Temperature Control : Low temperatures (0°C) suppress competing reactions, such as over-bromination or ring oxidation.

- Reagent Choice : NBS provides controlled bromine release, favoring monobromination over di-substitution .

Advanced: How can computational methods predict the reactivity of this compound in coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilic Sites : The bromine atom’s leaving-group potential in Suzuki-Miyaura couplings (e.g., Pd-catalyzed cross-couplings).

- Transition States : Energy barriers for reactions with arylboronic acids, optimizing catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, as shown in analogous pyridine systems .

Advanced: What analytical techniques resolve contradictions in crystallographic data for brominated pyridines?

Methodological Answer:

For ambiguous X-ray diffraction

- Dual Refinement : Use SHELXL for small-molecule refinement and SHELXE for macromolecular phasing to cross-validate bond lengths/angles.

- Twinned Data Handling : Apply the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning.

- Validation Tools : Check Rint values (<5%) and ADDSYM alerts to detect overlooked symmetry .

Advanced: How does the ethoxy group influence the compound’s biological activity in medicinal chemistry?

Methodological Answer:

The ethoxy group enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to hydroxyl analogs, improving blood-brain barrier penetration (calculated via MarvinSketch).

- Receptor Binding : In silico docking (AutoDock Vina) shows hydrogen bonding with kinase ATP pockets (e.g., EGFR T790M mutants).

- Metabolic Stability : Ethoxy substitution reduces CYP450-mediated oxidation compared to methoxy analogs (in vitro microsomal assays) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group.

- Solubility : Prepare stock solutions in dry DMSO (25 mM) to avoid precipitation .

Advanced: How can reaction scalability be optimized for gram-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors minimize exothermic hazards and improve mixing (residence time: 10–15 min at 25°C).

- Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching in cross-couplings (reuse ≥5 cycles with <5% yield drop).

- In-line Analytics : HPLC-MS monitors reaction progress, enabling real-time adjustments .

Advanced: What mechanistic insights explain side-product formation during amination?

Methodological Answer:

Common side products arise from:

- Nucleophilic Aromatic Substitution : Competing attack at the 4-position by residual amines (mitigated by excess NH₃).

- Radical Pathways : Trace O₂ initiates bromine radical formation, leading to di-brominated byproducts (suppressed by N₂ sparging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.